![molecular formula C39H32N2O6 B12286486 3,5-Bis[({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)methyl]benzoic acid CAS No. 819883-51-7](/img/structure/B12286486.png)
3,5-Bis[({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis[({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)methyl]benzoic acid is a complex organic compound with the molecular formula C37H28N2O6 and a molecular weight of 596.63 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include the presence of fluorenylmethoxycarbonyl (Fmoc) groups. These groups are commonly used in peptide synthesis as protecting groups for amino acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)methyl]benzoic acid typically involves the protection of amino groups using Fmoc groups. One common method involves the reaction of the corresponding protected amino acid with sodium azide (NaN3) using the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The resulting product is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection and reaction techniques as those used in laboratory settings. The key to industrial production is optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis[({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)methyl]benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc groups can be removed under basic conditions, typically using piperidine, to yield the free amino groups.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino groups react with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions
Piperidine: Used for deprotection of Fmoc groups.
Carbodiimides (e.g., DCC, EDC): Used as coupling agents in peptide synthesis.
Bases (e.g., NaOH, KOH): Used to facilitate deprotection and other substitution reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,5-Bis[({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)methyl]benzoic acid is widely used in scientific research, particularly in the fields of:
Wirkmechanismus
The mechanism of action of 3,5-Bis[({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)methyl]benzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc groups protect the amino groups during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc groups are removed under basic conditions, revealing the free amino groups for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid
Uniqueness
What sets 3,5-Bis[({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)methyl]benzoic acid apart from similar compounds is its specific structure, which includes two Fmoc-protected amino groups attached to a benzoic acid core. This unique structure makes it particularly useful in the synthesis of complex peptides and other organic molecules .
Eigenschaften
CAS-Nummer |
819883-51-7 |
|---|---|
Molekularformel |
C39H32N2O6 |
Molekulargewicht |
624.7 g/mol |
IUPAC-Name |
3,5-bis[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoic acid |
InChI |
InChI=1S/C39H32N2O6/c42-37(43)26-18-24(20-40-38(44)46-22-35-31-13-5-1-9-27(31)28-10-2-6-14-32(28)35)17-25(19-26)21-41-39(45)47-23-36-33-15-7-3-11-29(33)30-12-4-8-16-34(30)36/h1-19,35-36H,20-23H2,(H,40,44)(H,41,45)(H,42,43) |
InChI-Schlüssel |
FDDNNARQFKEEDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC(=C4)C(=O)O)CNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene](/img/structure/B12286404.png)
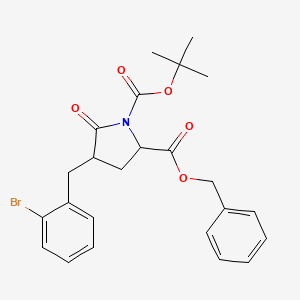

![10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione](/img/structure/B12286423.png)
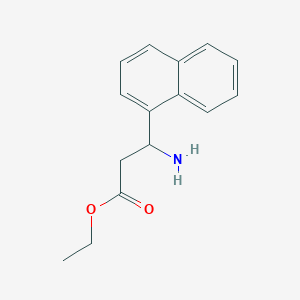
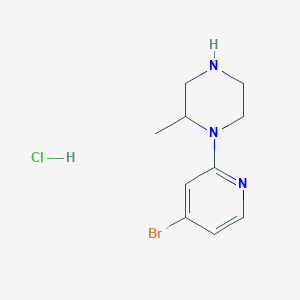
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine](/img/structure/B12286450.png)

![3-Chlorobenzo[4,5]thieno[3,2-c]pyridine](/img/structure/B12286462.png)
![5-[2-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxypropan-2-yl]-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12286470.png)
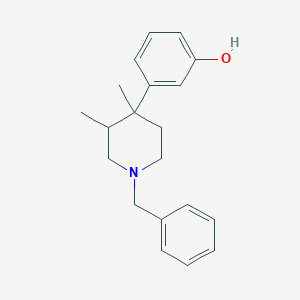
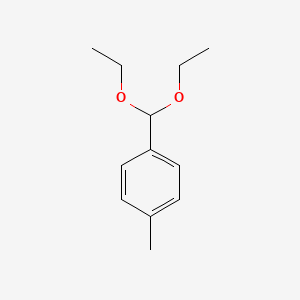
![N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester](/img/structure/B12286481.png)

